molecular formula C14H19N7 B6448276 N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549048-34-0

N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6448276
CAS No.: 2549048-34-0
M. Wt: 285.35 g/mol
InChI Key: DZUPHQYKWPBIMZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamine group at the 2-position and a piperazine moiety at the 4-position. This structural complexity makes it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial research .

Properties

IUPAC Name

N,N-dimethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7/c1-19(2)14-17-4-3-12(18-14)20-7-9-21(10-8-20)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUPHQYKWPBIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores its biological activity, mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a piperazine ring further substituted with a pyrazine moiety. This unique structure contributes to its biological activity and interaction with various cellular targets.

The primary mechanism of action for this compound involves the inhibition of protein kinases . Protein kinases are crucial enzymes that regulate various cellular functions by transferring phosphate groups from ATP to specific substrates, influencing cell growth, differentiation, and metabolism.

Target Pathways

The compound specifically targets several protein kinase pathways, leading to significant effects on cellular signaling. By inhibiting these pathways, it can disrupt processes such as cell proliferation and survival, which is particularly relevant in the context of cancer treatment.

This compound exhibits several important biochemical properties:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis.
PropertyDescription
Molecular FormulaC15H20N6
Inhibitory Concentration (IC50)Ranges from 100 to 200 µM in cancer cells
SolubilitySoluble in DMSO and ethanol

Case Studies and Research Findings

Recent research has highlighted the efficacy of this compound in various experimental settings:

  • Cancer Cell Lines : In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The mechanism involved the induction of apoptosis through the modulation of signaling pathways associated with cell survival.
  • Antiviral Activity : Preliminary studies suggest potential antiviral activity against hepatitis E virus (HEV) by targeting nucleotide biosynthesis pathways, indicating broader implications for infectious disease treatment .
  • Synthetic Pathways : The synthesis of this compound typically involves nucleophilic substitution reactions starting from commercially available precursors like 2-chloropyrimidine and pyrazine derivatives. The detailed synthetic route enhances understanding of its availability for research purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2b) Key Difference: Replaces the pyrazin-2-yl-piperazine group with a nitro-triazole substituent. However, it may reduce solubility compared to the pyrazine-containing target compound .
  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235)

    • Key Difference : Substitutes the pyrazin-2-yl group with a methyl group on the piperazine ring.
    • Impact : The methyl group simplifies the structure but reduces aromatic interactions, likely diminishing kinase inhibition efficacy. The target compound’s pyrazine moiety may improve binding to kinase ATP pockets via π-π stacking .

Modifications to the Piperazine Linker

  • 7-(4-(Pyrazin-2-ylmethyl)piperazin-1-yl)-imidazo[4,5-b]pyridine Derivatives Key Difference: Incorporates a pyrazin-2-ylmethyl group instead of a direct pyrazin-2-yl attachment.
  • N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

    • Key Difference : Features a butyl group on the pyrimidine ring and lacks the pyrazin-2-yl substituent.
    • Impact : The bulky butyl group may hinder binding to flat kinase active sites, whereas the target compound’s dimethylamine and pyrazine groups optimize steric and electronic compatibility .

Structural and Functional Data Table

Compound Name Key Substituents Biological Activity (IC50/EC50) Key Advantages Limitations
Target Compound Pyrazin-2-yl-piperazine, dimethylamine Not reported (kinase inhibition inferred) Balanced π-π stacking, H-bonding, solubility Synthetic complexity
2b Nitro-triazole Antimicrobial (ESKAPE pathogens) Strong electron-withdrawing groups Lower solubility
235 Methylpiperazine Kinase inhibition (inferred) Simplified synthesis Reduced aromatic interactions
Sulfonylphenyl Derivative Sulfonylphenyl-piperazine IC50 = 213 nM (kinase) High potency Metabolic instability

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig coupling (as seen in ), which is scalable but requires palladium catalysts .
  • Kinase Inhibition : Pyrazine’s nitrogen-rich structure enhances interactions with kinase ATP pockets, as observed in CHK1 inhibitors .
  • Antimicrobial Potential: Analogous nitro-triazole derivatives () suggest the target compound could be modified for dual kinase-antimicrobial activity .

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